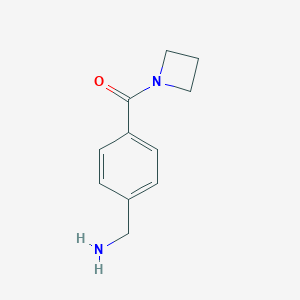

4-(Azetidinocarbonyl)benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(aminomethyl)phenyl]-(azetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHJTKLUXOJBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Benzylamine Moiety:the Primary Amine is a Key Site for Modification. N Alkylation or N Acylation Can Probe the Importance of the Amine S Hydrogen Bonding Capacity and Basicity.

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) or larger, more lipophilic groups can impact receptor binding and pharmacokinetic properties.

N-Acylation: Converting the amine to a secondary amide can alter its electronic properties and hydrogen-bonding pattern.

Reductive Amination: Reaction with aldehydes or ketones can introduce a wide variety of substituents.

Modification of the Azetidine Ring:the Azetidine Ring Itself Can Be Modified to Alter the Compound S Conformational Rigidity and Interaction Profile.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(Azetidinocarbonyl)benzylamine by probing the interactions of the molecule with electromagnetic radiation. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the benzylic methylene (CH₂) protons, the primary amine (NH₂) protons, and the protons of the azetidine ring. The protons on the azetidine ring would likely appear as complex multiplets due to their constrained environment.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. researchgate.netchemicalbook.com The spectrum for this compound would feature characteristic peaks for the amide carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring. rsc.org The chemical shift of the carbonyl carbon is particularly diagnostic for the amide functional group.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms in the primary amine and the amide group, further confirming the structure. mdpi.com

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity. COSY would reveal proton-proton couplings, while HSQC and HMBC would correlate proton signals with their directly attached carbons and more distant carbons, respectively, allowing for the complete and unambiguous assignment of all signals. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | ~7.2-7.5 | ~127-140 |

| Benzylic CH₂ | ~3.8-4.0 | ~45 |

| Amine NH₂ | ~1.5-2.5 (broad) | - |

| Azetidine CH₂ (adjacent to N) | ~4.0-4.4 | ~50-55 |

| Azetidine CH₂ (beta position) | ~2.2-2.5 | ~15-20 |

| Amide C=O | - | ~170 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. researchgate.net The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. researchgate.netlibretexts.org For this compound, key fragmentations would be expected to occur at the benzylic position and via cleavage of the amide bond. libretexts.org This data is invaluable for confirming the connectivity of the different structural motifs within the molecule.

Table 2: Predicted HRMS and Key MS/MS Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 191.1233 | Protonated Molecular Ion |

| Fragment 1 | 174.0971 | Loss of NH₃ from the benzylamine group |

| Fragment 2 | 120.0813 | Cleavage of the amide bond (benzylamine fragment) |

| Fragment 3 | 106.0657 | Benzylic cleavage (aminomethylbenzyl cation) |

| Fragment 4 | 71.0395 | Azetidinylcarbonyl cation |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netthermofisher.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. libretexts.org

N-H Stretching: The primary amine (R-NH₂) would typically show two sharp to medium bands in the 3300-3500 cm⁻¹ region. libretexts.org

C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ range confirm the presence of the benzene ring.

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region can indicate the substitution pattern on the aromatic ring.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide (C=O) | Stretch | 1640 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, byproducts, and unreacted starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. rasayanjournal.co.in A reverse-phase HPLC (RP-HPLC) method would be most suitable for this compound. The compound would be separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks detected, usually by UV absorbance at a wavelength where the benzene ring chromophore absorbs strongly (e.g., ~254 nm).

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the separation and identification of volatile and semi-volatile compounds. nih.govresearchgate.net While this compound itself has low volatility and is not ideal for direct GC-MS analysis, the technique is critical for detecting and identifying volatile impurities. thermofisher.com This includes residual solvents from the synthesis and purification process, as well as volatile byproducts or unreacted starting materials. mdpi.comresearchgate.net The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase, before being identified by the mass spectrometer.

Table 5: Typical GC-MS Parameters for Volatile Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless or Headspace |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) |

| MS Detector | Electron Ionization (EI), scanning m/z 40-500 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile separation technique widely used in synthetic chemistry for the qualitative monitoring of chemical reactions and for preliminary screening of compound purity. sigmaaldrich.comuad.ac.id Its application to the synthesis of this compound would provide valuable real-time information on the progress of a reaction.

Reaction Monitoring:

To monitor a reaction producing this compound, small aliquots of the reaction mixture would be spotted onto a TLC plate at regular intervals. Alongside these, spots of the starting materials and a reference standard of the pure product (if available) would also be applied. The TLC plate, typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica gel or alumina, is then placed in a sealed chamber with a suitable solvent system (mobile phase). sigmaaldrich.com

As the mobile phase ascends the plate by capillary action, the components of the spotted mixture separate based on their differential partitioning between the stationary phase and the mobile phase. analyticaltoxicology.com For a compound like this compound, which possesses both polar (amine and amide groups) and non-polar (benzyl group) characteristics, the choice of the mobile phase would be critical. A typical mobile phase would be a mixture of a relatively non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol). The optimal ratio would be determined empirically to achieve good separation between the starting materials, the product, and any byproducts.

The progress of the reaction is visualized by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. Visualization is often achieved under UV light if the compounds are UV-active, or by using various staining reagents that react with specific functional groups to produce colored spots. illinois.edu

Screening:

TLC is also an effective tool for the preliminary screening of the purity of synthesized this compound. A single spot on the TLC plate corresponding to the Rf value of the pure compound would suggest a relatively pure sample. The presence of multiple spots would indicate the presence of impurities.

Hypothetical TLC Parameters for this compound:

Without experimental data, a hypothetical TLC system for monitoring a synthesis of this compound could be proposed.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of ethyl acetate and methanol (e.g., 9:1 v/v) could be a starting point, with the polarity adjusted as needed. |

| Visualization | UV light (254 nm) due to the aromatic ring. Staining with ninhydrin could be used to visualize the amine group, or a general stain like potassium permanganate. illinois.edu |

This table is illustrative and not based on experimental data for this compound.

Quantitative Analysis and Impurity Profiling

Following the successful synthesis and preliminary purity assessment by TLC, more sophisticated analytical techniques are required for accurate quantitative analysis and comprehensive impurity profiling of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary methods for these purposes.

Quantitative Analysis:

For the quantitative determination of this compound, a validated HPLC method would typically be developed. This would involve:

Column Selection: A reversed-phase column (e.g., C18) would likely be suitable, where the non-polar stationary phase interacts with the benzyl (B1604629) group of the molecule.

Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) would be used to elute the compound from the column.

Detection: A UV detector would be a common choice for detection, given the presence of the chromophoric benzyl group.

Calibration: A calibration curve would be constructed by analyzing a series of solutions of a certified reference standard of this compound at known concentrations. The peak area of the analyte in the sample chromatogram is then used to determine its concentration by interpolation from the calibration curve.

Impurity Profiling:

Impurity profiling is crucial for ensuring the quality and safety of any chemical compound. This process involves the identification and quantification of any impurities present in the final product. These impurities could be residual starting materials, byproducts of the synthesis, or degradation products.

HPLC and GC-MS are powerful tools for impurity profiling. The chromatographic separation allows for the isolation of individual impurities, and mass spectrometry provides information about their molecular weight and fragmentation patterns, which aids in their structural elucidation.

Potential Impurities in this compound:

While no specific impurities have been documented, potential process-related impurities could include:

| Potential Impurity | Origin |

| 4-(Aminomethyl)benzoic acid | Unreacted starting material or hydrolysis of the amide. |

| Azetidine | Unreacted starting material. |

| Benzylamine | A potential byproduct or degradation product. |

This table is illustrative and not based on experimental data for this compound.

Development of Novel Analytical Approaches for Complex Biological and Environmental Matrices Containing this compound

The detection and quantification of this compound in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples (e.g., water, soil) present significant analytical challenges due to the low concentrations of the analyte and the presence of interfering substances. nih.govnih.gov The development of novel analytical approaches is often necessary to achieve the required sensitivity and selectivity.

Challenges in Complex Matrices:

Matrix Effects: The components of the biological or environmental matrix can interfere with the analysis, leading to inaccurate results. nih.gov

Low Concentrations: The concentration of the target analyte is often very low, requiring highly sensitive analytical methods.

Sample Preparation: Extensive sample preparation is usually required to extract the analyte from the matrix and remove interfering substances. nih.gov

Novel Analytical Approaches:

Advanced analytical techniques that could be developed for the analysis of this compound in complex matrices include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that is widely used for the analysis of trace levels of compounds in complex matrices. The use of tandem mass spectrometry provides an additional level of selectivity, reducing the impact of matrix effects.

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be used to extract and concentrate analytes from a variety of matrices. It is a simple, fast, and environmentally friendly technique.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers that are designed to selectively bind to a specific target molecule. They can be used as selective sorbents in sample preparation to isolate the analyte of interest from a complex matrix.

The development of such methods would require careful optimization of various parameters, including the choice of the extraction phase, the extraction conditions, and the chromatographic and mass spectrometric parameters.

Lack of Publicly Available Data Precludes Analysis of this compound

An exhaustive search for computational and theoretical research on the chemical compound this compound has found no specific studies, making a detailed analysis as requested currently impossible. Despite extensive investigation across scientific databases and search engines, no published papers or datasets pertaining to the quantum chemical calculations, molecular dynamics, or other theoretical investigations of this particular molecule could be located.

The inquiry sought to build a comprehensive profile of this compound, focusing on its intrinsic molecular and electronic properties as predicted by modern computational methods. The planned analysis included sections on its electronic structure, thermodynamic parameters, conformational geometries, and potential interactions with biological targets.

However, the search for foundational data to support this analysis proved fruitless. Key structural identifiers, such as a specific CAS Registry Number for this compound, are not readily found in major chemical databases. Searches based on the compound's molecular formula, C11H14N2O, primarily yield results for other, more widely studied isomers, which are not relevant to this specific inquiry.

Without primary research data from methods such as Density Functional Theory (DFT), molecular dynamics simulations, or other in silico techniques specifically applied to this compound, the following areas of investigation remain unaddressed:

Computational and Theoretical Investigations of 4 Azetidinocarbonyl Benzylamine

Computational Fragment-Based Design Approaches:The 4-(azetidinocarbonyl)benzylamine scaffold does not appear in the available literature concerning computational fragment-based drug design.

An in-depth analysis of the chemical compound this compound reveals a molecule of interest stemming from its constituent parts: a reactive benzylamine (B48309) core and a unique azetidinocarbonyl substituent. While specific, detailed research on this exact molecule is not extensively available in public literature, its properties and potential applications can be inferred from the well-documented chemistry of its structural components. This article explores the synthesis, chemical nature, and potential biological and computational significance of this compound, drawing upon established principles and studies of related compounds.

Biological and Pharmacological Investigations of 4 Azetidinocarbonyl Benzylamine

Evaluation of Enzymatic Inhibition Properties

The structural motifs of 4-(azetidinocarbonyl)benzylamine, which include a benzylamine (B48309) core and an azetidine (B1206935) ring, suggest potential interactions with various enzyme systems. Research into derivatives containing these key components has revealed significant inhibitory activities against several enzymes of pharmacological interest.

Monoamine Oxidase-B (MAO-B) Inhibition Studies (based on benzylamine/azetidine derivatives)

Monoamine oxidase-B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters like dopamine. researchgate.net Its inhibition is a key strategy in the management of neurodegenerative conditions such as Parkinson's disease. nih.govtandfonline.com The benzylamine structure is a known substrate for MAO-B, and derivatives of this scaffold have been extensively studied as potential inhibitors. tandfonline.comnih.gov

Numerous studies on benzylamine-sulfonamide derivatives have demonstrated potent and selective inhibition of human MAO-B (hMAO-B). nih.govtandfonline.com For instance, certain novel benzylamine-sulfonamide derivatives have shown exceptional potency, with IC₅₀ values as low as 0.041 µM. nih.govtandfonline.com These findings highlight the potential of the benzylamine core, a central part of this compound, to serve as a foundation for effective MAO-B inhibitors. nih.gov

| Derivative Class | Compound | Target | IC₅₀ (µM) | Reference |

| Benzylamine-sulfonamide | Compound 4i | hMAO-B | 0.041 ± 0.001 | tandfonline.com |

| Benzylamine-sulfonamide | Compound 4t | hMAO-B | 0.065 ± 0.002 | tandfonline.com |

| Pyridazinobenzylpiperidine | Compound S5 | MAO-B | 0.203 | mdpi.com |

| Pyridazinobenzylpiperidine | Compound S16 | MAO-B | 0.979 | mdpi.com |

| Benzothiazole-benzylamine | Compound BB-4h | MAO-B | 2.95 ± 0.09 | tandfonline.com |

| Pyridazinobenzylpiperidine | Compound S5 | MAO-A | 3.857 | mdpi.com |

The selectivity of MAO inhibitors for the B isoform over the A isoform is crucial for therapeutic applications, particularly in neurology. tandfonline.com MAO-A and MAO-B share about 70% homology but differ in their substrate specificities and inhibitor sensitivities. tandfonline.com MAO-B preferentially metabolizes substrates like benzylamine and phenylethylamine. tandfonline.comnih.gov

The potency of benzylamine derivatives as MAO-B inhibitors is often attributed to specific structural features and their interactions within the enzyme's active site. nih.gov Molecular docking studies have shown that these inhibitors can fit within the catalytic site of hMAO-B. tandfonline.comresearchgate.net The nature of the inhibition can vary; for example, certain potent benzylamine-sulfonamide derivatives have been identified as non-competitive inhibitors, while some pyridazinobenzylpiperidine derivatives act as competitive inhibitors. mdpi.comresearchgate.net The type and position of substituents on the phenyl ring of benzylamine derivatives can significantly influence their inhibitory potency and selectivity. mdpi.com For example, studies on pyridazinobenzylpiperidine derivatives found that a chloro-substituent at the 3-position of the phenyl ring resulted in greater MAO-B inhibition compared to other substitutions. mdpi.com

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Studies (based on azetidine-piperazine di-amides)

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibiting MAGL increases 2-AG levels in the brain and has emerged as a promising therapeutic strategy for various diseases. nih.govnih.gov

Research into a series of azetidine-piperazine di-amides has led to the discovery of potent, selective, and reversible MAGL inhibitors. nih.gov One compound from this series, compound 6g, was identified as a particularly effective inhibitor. nih.gov This demonstrates that the azetidine ring, a key feature of this compound, is a component of molecules capable of potently inhibiting MAGL. nih.gov The development of these inhibitors underscores the therapeutic potential of targeting MAGL for conditions like inflammatory pain. nih.govnih.gov

Copper Amine Oxidases (CAOs) Inhibition Studies (based on benzylamine derivatives)

Copper amine oxidases (CAOs) are a family of enzymes that catalyze the oxidative deamination of primary amines to produce aldehydes, ammonia, and hydrogen peroxide. nih.govwikipedia.org These enzymes are involved in a wide range of physiological processes, including cell signaling and detoxification. wikipedia.org One member of this family, Vascular Adhesion Protein-1 (VAP-1), uses benzylamine as a substrate and is a target for treating inflammatory diseases. nih.gov

Various inhibitors of CAOs have been investigated. uwec.edu The catalytic mechanism involves a copper ion and a topaquinone (B1675334) (TPQ) cofactor. wikipedia.org Benzylamine is a known substrate for some CAOs, indicating that benzylamine derivatives have the potential to act as inhibitors. nih.gov Inhibition can occur through different mechanisms, including irreversible inactivation by compounds that mimic the enzyme-substrate complex. nih.govuwec.edu The study of benzylamine derivatives in this context is crucial for developing specific inhibitors for CAO-related therapeutic targets. nih.gov

Antimicrobial Activity Studies

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. nih.govumz.ac.ir Structural motifs like benzylamine have been incorporated into various compounds to explore their efficacy against pathogenic bacteria.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives containing the benzylamine moiety have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives demonstrated potent activity against Staphylococcus epidermidis and the Gram-negative bacterium Pseudomonas aeruginosa, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 0.002 to 0.016 µg/mL. nih.gov

Furthermore, N-benzyl-3-chloropyrazine-2-carboxamides, which feature a benzylamine component, have been evaluated for their antibacterial properties. nih.gov One derivative, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, was particularly effective against Staphylococcus aureus, exhibiting a MIC of 7.81 μM. nih.gov Similarly, research on fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole indicated promising activity against S. aureus strains. nih.gov

While many benzylamine derivatives show strong effects against Gram-positive bacteria like S. aureus, activity against Gram-negative bacteria such as Escherichia coli has also been noted. nih.govnih.gov For example, phenethylamine, a related primary amine, is known to be produced by some bacteria and acts as a potent antimicrobial against pathogenic strains of E. coli at sufficient concentrations. wikipedia.org Some n-alkyldimethylbenzylammonium halides have also been identified as potentially high-potential antibacterial agents against E. coli. researchgate.net

| Derivative Class | Compound | Bacterium | MIC | Reference |

| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine | Compound 6l | P. aeruginosa, S. epidermidis | 0.002 - 0.016 µg/mL | nih.gov |

| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine | Compound 6m | P. aeruginosa, S. epidermidis | 0.002 - 0.016 µg/mL | nih.gov |

| N-Benzyl-3-chloropyrazine-2-carboxamide | Compound 5 (R¹ = 2-Cl) | S. aureus | 7.81 µM | nih.gov |

| N-Benzyl-3-chloropyrazine-2-carboxamide | Compound 5 (R¹ = 2-Cl) | S. epidermidis | 15.62 µM | nih.gov |

| 2-benzylidene-3-oxobutanamide | Compound 18 | S. aureus (MRSA) | 2 µg/mL | nih.gov |

Anti-Mycobacterium Tuberculosis Activity

The global health threat of tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of new and effective treatments. Research into benzylamine derivatives has shown promise in this area. A study on substituted benzyloxy-benzylamine scaffolds identified potent inhibitors of the M. tuberculosis acetyltransferase Eis, an enzyme linked to kanamycin (B1662678) resistance. nih.gov These inhibitors demonstrated significant activity, with some compounds completely abolishing kanamycin resistance in highly resistant strains of M. tuberculosis. nih.gov

Furthermore, a series of novel benzylamine derivatives were synthesized and evaluated for their activity against the H37RV strain of M. tuberculosis. Most of these compounds exhibited anti-mycobacterial activity, with Minimum Inhibitory Concentrations (MIC) generally falling within the range of 20 to 28 µM. openmedicinalchemistryjournal.comresearchgate.net Another study highlighted polycyclic amine derivatives, with some showing antimycobacterial activity with MIC99 values ranging from 9.6 μM to 82.2 µM against M. tuberculosis H37Rv. nih.gov

While these studies provide strong evidence for the anti-mycobacterial potential of the broader benzylamine class, specific data on the activity of this compound against M. tuberculosis is not yet available in the reviewed literature.

Antifungal Activity Investigations

The rise of fungal infections, particularly in immunocompromised individuals, has spurred the search for novel antifungal agents. Azetidine derivatives have emerged as a promising class of compounds in this regard. One study focused on a novel chitosan-azetidine derivative, which demonstrated a significant antifungal effect against Aspergillus fumigatus. nih.govnih.gov The modified chitosan, incorporating an azetidine ring, showed a notable inhibitory index of 26.19% and caused significant morphological damage to fungal mycelia. nih.govnih.gov

Other research on azetidinone and thiazolidinone derivatives has also indicated their potential as antifungal agents, with several synthesized compounds showing toxicity against various fungal strains. core.ac.uk Although these findings highlight the antifungal potential of the azetidine scaffold, specific studies detailing the antifungal activity of this compound are not prominently featured in the current scientific literature.

Anticancer and Cytotoxicity Investigations

Benzylamine derivatives have been investigated for their potential to combat various cancers. Studies have shown that certain benzylamine-derived drugs can induce growth arrest in a range of human and rodent tumor cell lines. nih.gov Specifically, in the context of melanoma, a particularly aggressive form of skin cancer, benzylamine derivatives have demonstrated significant antiproliferative effects. nih.gov Research on benzoquinoline derivatives, which can be structurally related to benzylamines, also showed that some compounds exhibited non-selective activity against a wide array of cancer cell types, including melanoma. mdpi.com

While there is substantial evidence for the antiproliferative effects of the broader class of benzylamine derivatives on melanoma cells, specific data on the antiproliferative activity of this compound against melanoma cells or the Chinese Hamster Ovary (CHO) cell line is not detailed in the available research. nih.govnih.gov

Table 1: Antiproliferative Activity of Benzylamine and Related Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Benzylamine Derivatives | Murine Melanoma (B16F10), Human Melanoma (MalMe-3M) | Growth arrest, reduced proliferation | nih.gov |

| Benzoquinoline Derivatives | Various, including Melanoma | Non-selective anticancer activity | mdpi.com |

| Polycyclic Amine Derivatives | Chinese Hamster Ovary (CHO) | Varied cytotoxicity (IC50 values reported) | nih.gov |

This table presents data for the broader class of benzylamine and related derivatives due to the lack of specific data for this compound.

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has shown that benzylamine and thenylamine derived drugs are capable of inducing apoptosis in melanoma cells. nih.gov This process involves the activation of key effector proteins. Treatment of melanoma cells with these derivatives led to the activation of caspase-3 and caspase-9, which are crucial executioners of the apoptotic pathway. nih.gov

Furthermore, these compounds were observed to promote the cleavage of Poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis. nih.govmdpi.com The activation of caspases and subsequent PARP cleavage by these benzylamine derivatives underscores their potential as pro-apoptotic anticancer agents. nih.govmdpi.com Studies on benzimidazole-based derivatives have also shown apoptosis induction through increased levels of caspase-3 and caspase-8. mdpi.com

The metastatic spread of cancer cells is a major cause of mortality. Benzylamine derivatives have shown potential in not only inhibiting the growth of primary tumors but also in preventing their spread. In vivo studies using mouse models of melanoma demonstrated that treatment with benzylamine-derived drugs significantly attenuated tumor growth. nih.gov

Moreover, these compounds were found to impair cell migration, a critical step in the metastatic cascade. nih.govresearchgate.net The administration of these drugs led to a reduction in the formation of metastases, highlighting their potential to control the spread of cancer. nih.govresearchgate.net These findings suggest that benzylamine derivatives could be valuable in developing therapies that target both primary tumor growth and the metastatic process. nih.gov

Neuropharmacological Applications (e.g., Potential for Alzheimer's Disease, Depression, Parkinson's Disease)

The benzylamine scaffold is present in a number of drugs with applications in neurology and psychiatry. For instance, certain approved drugs containing a benzylamine moiety are used in the treatment of Alzheimer's disease and depression. researchgate.net This suggests that derivatives of benzylamine may hold potential for a range of neuropharmacological applications.

Research into flexible multidentate benzyldiamine derivatives has shown high affinity for β-amyloid aggregates, which are characteristic of cerebral amyloid angiopathy, a condition often associated with Alzheimer's disease. nih.gov While these particular derivatives were designed with limited blood-brain barrier penetration in mind for imaging purposes, the underlying principle of targeting β-amyloid highlights a potential therapeutic avenue for related compounds. nih.gov Additionally, some benzylamine derivatives have been investigated for their potential as anti-depression and anti-anxiety agents. google.com

Despite these promising leads within the broader class of benzylamine derivatives, specific research detailing the neuropharmacological applications of this compound for conditions such as Alzheimer's disease, depression, or Parkinson's disease is not yet prevalent in the scientific literature.

Other Emerging Biological Activities (e.g., Antiplatelet Activity, Antidiabetic Activity, Local Anesthetic Properties)

While the primary therapeutic applications of this compound are continually being explored, research into its core structure, benzylamine, and related analogues suggests potential activities in several other pharmacological areas. These emerging activities include antiplatelet, antidiabetic, and local anesthetic properties.

Antiplatelet Activity The benzylamine moiety is a structural feature found in various compounds investigated for antiplatelet activity. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was identified as a non-peptide antagonist of protease-activated receptor 4 (PAR4), a key receptor in platelet activation. nih.gov Subsequent structure-activity relationship (SAR) studies on YD-3 derivatives led to the identification of new compounds with comparable or enhanced anti-PAR4 activity. nih.gov Other research has explored the antiplatelet effects of N-acyl hydrazone derivatives, which can inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid (AA). mdpi.com Benzimidazole derivatives containing sterically hindered phenolic groups have also demonstrated pronounced antiplatelet and antioxidant actions. semanticscholar.org Furthermore, SAR studies on antithrombotic thiourea (B124793) compounds have shown that benzyl-substituted analogues possess antiplatelet activity, though the potency can be influenced by factors such as the length of the alkyl chain connecting the phenyl and thiourea groups. mdpi.com These findings collectively suggest that the benzylamine scaffold, as present in this compound, is a viable starting point for the design of novel antiplatelet agents.

Antidiabetic Activity The parent compound, benzylamine, has demonstrated potential antihyperglycemic properties in rodent models of diabetes. nih.gov It is a substrate for semicarbazide-sensitive amine oxidase (SSAO), an enzyme whose substrates are known to exert insulin-like actions in fat cells (adipocytes). nih.gov Oral administration of benzylamine to obese and diabetic mice was shown to delay the onset of hyperglycemia. nih.gov The proposed mechanism involves the oxidation of benzylamine by SSAO, which generates hydrogen peroxide and facilitates glucose utilization in an insulin-independent manner. nih.gov The development of novel antidiabetic agents is an area of intense research, with extensive SAR studies being conducted on various classes of compounds, including peroxisome proliferator-activated receptor γ (PPARγ) modulators and penta-O-galloyl-D-glucopyranose (PGG) analogues, to optimize their therapeutic profiles. nih.govnih.gov Given the documented antidiabetic potential of its parent amine, this compound warrants investigation in this therapeutic area.

Local Anesthetic Properties The chemical structure of a typical local anesthetic consists of three main parts: a lipophilic aromatic ring, an intermediate connecting chain (often an ester or amide), and a hydrophilic amine group. nih.gov this compound possesses features that align with this general structure. Research has shown that the benzylamine group can be critical for the local anesthetic effect in certain classes of compounds. nih.gov For example, in a study of amide derivatives, the replacement of a benzylamine group with aniline (B41778) resulted in the loss of local anesthetic activity. nih.gov Furthermore, older studies on diethylaminoacetyl derivatives of substituted benzylamines also explored their local anesthetic potential. nih.gov Local anesthetics function by blocking voltage-gated sodium channels from within the neuron, thereby preventing the generation and conduction of nerve impulses. youtube.com The molecule must first diffuse across the neural membrane in its un-ionized, lipid-soluble form before becoming ionized within the axoplasm to bind to the channel. youtube.com The structural resemblance of this compound to established local anesthetic pharmacophores suggests it could be a candidate for investigation into its potential pain-blocking properties.

Mechanism of Action Elucidation and Target Engagement Studies

Understanding the precise molecular mechanisms and targets of this compound is crucial for its development as a therapeutic agent. Studies on its parent compound and related structures provide a foundation for these investigations.

Based on the biochemistry of its core structure, potential molecular targets for this compound can be inferred. Benzylamine is a known substrate for and inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. nih.gov Its derivative, pargyline (B1678468) (N-methyl-N-propargylbenzylamine), has been used pharmaceutically as an MAOI. nih.gov

Another key target for benzylamine, particularly in the context of its antidiabetic effects, is Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). nih.gov The insulin-like effects of benzylamine have been linked to its oxidation by SSAO in adipocytes. nih.gov Therefore, MAO-B and SSAO represent primary candidates for target engagement studies with this compound to determine if it retains or modifies the activity of its parent compound.

The engagement of a molecular target initiates a cascade of downstream signaling events. For benzylamine, its interaction with SSAO leads to the production of benzaldehyde, hydrogen peroxide, and ammonia. nih.gov The hydrogen peroxide produced is thought to modulate signaling pathways related to glucose metabolism, specifically by stimulating glucose transport in fat cells, which contributes to its antihyperglycemic effect. nih.gov Investigating whether this compound modulates similar pathways, such as those involving oxidative stress signals or insulin-independent glucose uptake, would be a critical step in elucidating its mechanism of action.

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response. researchgate.netwalshmedicalmedia.com Establishing a strong IVIVC is a key goal in drug development as it can allow in vitro dissolution tests to serve as a surrogate for in vivo bioequivalence studies, reducing the need for extensive human testing. walshmedicalmedia.comdissolutiontech.com The U.S. Food and Drug Administration (FDA) recognizes several levels of correlation, with Level A being the highest, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. dissolutiontech.com

For a compound like this compound, establishing an IVIVC would involve correlating its in vitro performance (e.g., dissolution rate, receptor binding affinity, or cellular effects) with its in vivo pharmacological effects (e.g., plasma concentration, reduction in blood glucose, or antiplatelet activity). researchgate.net A study on the parent compound, benzylamine, provides a clear example of correlating effects across different models: its ability to stimulate glucose uptake in adipocyte cultures in vitro was linked to its ability to delay hyperglycemia in diabetic mice in vivo. nih.gov A successful IVIVC for this compound would be crucial for optimizing its formulation and ensuring consistent product quality. dissolutiontech.comnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For this compound, SAR studies would involve synthesizing and testing analogues to optimize potency, selectivity, and pharmacokinetic properties for its various potential activities.

SAR for Local Anesthetic Activity Research on related amide compounds has highlighted the critical role of the benzylamine moiety for local anesthetic effects. nih.gov Key findings from SAR studies on local anesthetics include:

Importance of the Benzylamine Group: The presence of the benzylamine group can be essential for activity, with its replacement by an aniline structure leading to a loss of effect. nih.gov

Aromatic Ring Substitution: The type and position of substituents on the aromatic ring influence activity. For example, o-methyl substitution on the aromatic ring has been associated with good biological activity in some series. nih.gov

| Structural Modification | Impact on Local Anesthetic Activity | Source |

| Replacement of Benzylamine with Aniline | Elimination of activity | nih.gov |

| o-Methyl Substitution on Aromatic Ring | Associated with good biological activity | nih.gov |

SAR for Antiplatelet Activity SAR studies of various chemical classes have provided clues for designing benzylamine-based antiplatelet agents.

Linker Length: In a series of antithrombotic thioureas, the length of the alkyl chain separating the phenyl ring from the thiourea group was shown to be a determinant of activity. A phenethyl-substituted derivative displayed better inhibitory activity than the corresponding benzyl (B1604629) (one carbon shorter) or phenyl (no linker) analogues. mdpi.com

Indazole Ring Substitution: For YD-3 analogues, substitutions on the benzyl group attached to the indazole ring were explored. A 3-chloro substitution on the benzyl ring resulted in a compound with potent inhibitory effects on PAR4-mediated platelet aggregation. nih.gov

| Compound Series | Structural Feature | Observation on Antiplatelet Activity | Source |

| Thiourea Derivatives | Alkyl chain length (Phenyl vs. Benzyl vs. Phenethyl) | Phenethyl > Benzyl > Phenyl | mdpi.com |

| YD-3 Analogues | Substitution on N-benzyl group | 3-chloro substitution showed potent inhibition | nih.gov |

SAR for Antidiabetic Activity While direct SAR studies on antidiabetic benzylamine analogues are not extensively published, the mechanism of the parent compound suggests key areas for modification. Since benzylamine's activity relies on its oxidation by SSAO, modifications to the benzylamine core of this compound would likely impact its interaction with this enzyme. SAR studies on other classes of antidiabetics, such as PPARγ agonists, show that modifications to aromatic rings and the linker between them are critical for potency and modulating receptor interaction. nih.gov Similarly, for PGG analogues, the number and position of galloyl groups on the glucose scaffold are essential for activity. nih.gov A theoretical SAR study for this compound analogues would likely focus on modifying the azetidine ring and the substitution pattern on the benzene (B151609) ring to optimize interactions with its molecular target(s).

Toxicological Considerations and Safety Profiling of 4 Azetidinocarbonyl Benzylamine

In Vitro Cytotoxicity Assessments on Non-Target Cells

There is currently no available data from in vitro cytotoxicity studies performed on non-target cells for 4-(Azetidinocarbonyl)benzylamine. Such studies are fundamental in determining the potential of a compound to cause cell death or damage to unintended biological targets.

Preliminary Biocompatibility Studies

Information regarding the biocompatibility of this compound is not present in the public domain. Biocompatibility testing is essential to understand the response of a biological system to the material and is a key step in the safety evaluation of any compound intended for applications that may involve contact with living tissues.

Metabolic Stability and Biotransformation Pathways

The metabolic stability and the pathways through which this compound is biotransformed in biological systems have not been documented. Understanding how a compound is metabolized is crucial for predicting its half-life in the body and identifying any potentially toxic metabolites. While studies on the parent molecule, benzylamine (B48309), indicate that it undergoes extensive metabolism in vivo, including the formation of various glutathione (B108866) adducts and hippuric acid, it is not scientifically sound to extrapolate these findings directly to this compound without specific experimental data. nih.gov

Risk Assessment of Potential Degradation Products

A risk assessment of the potential degradation products of this compound cannot be conducted at this time due to the lack of studies identifying what these degradation products might be under various environmental or biological conditions.

Early-Stage Safety Assessments

No early-stage safety assessments for this compound have been published. These initial evaluations are critical for identifying any potential safety concerns early in the development of a new chemical substance.

Future Research Trajectories and Applications of 4 Azetidinocarbonyl Benzylamine

Advancements in Asymmetric Synthesis and Catalytic Methods for 4-(Azetidinocarbonyl)benzylamine Derivatives

The development of efficient and stereoselective synthetic routes is crucial for the exploration of chiral drug candidates. For derivatives of this compound, future research is likely to focus on advancing asymmetric synthesis and catalytic methods to produce enantiomerically pure compounds.

One promising approach is the catalytic hydrogenation of a nitrile precursor , such as 4-cyanobenzoylazetidine. Studies on the hydrogenation of benzonitrile (B105546) to benzylamine (B48309) have shown that catalysts like silica-supported nickel (Ni/SiO2) can be highly effective and selective. rsc.org Further research could adapt these methods for the specific substrate, optimizing conditions to maximize the yield of the primary amine while minimizing by-products. Ruthenium hydride complexes with specific tetradentate ligands have also proven to be highly active catalysts for the hydrogenation of benzonitrile to benzylamine. acs.org

For the generation of chiral amines, rhodium-catalyzed asymmetric hydrogenation of enamides and imines represents a state-of-the-art methodology. rsc.orgrsc.orgacs.orgresearchgate.netnih.gov Research in this area demonstrates that rhodium complexes with chiral phosphine (B1218219) ligands can achieve high enantioselectivities in the synthesis of β-stereogenic amines. rsc.orgrsc.org Future work could involve the design of a suitable enamide or imine precursor to this compound that can undergo highly enantioselective hydrogenation. The development of racemization-free coupling reagents is also a significant area of advancement for the synthesis of chiral amides, which could be relevant for producing derivatives. rsc.org

Another avenue of exploration is the regio- and chemoselective Csp³–H arylation of benzylamines . Recent studies have shown that synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis can achieve selective arylation at the N-benzylic position. rsc.org This could be a powerful tool for creating a diverse library of this compound derivatives with various aryl substitutions.

| Synthetic Strategy | Catalyst/Reagent Example | Potential Application for this compound |

| Catalytic Nitrile Hydrogenation | Ni/SiO2, Ruthenium Hydride Complexes | Synthesis of the primary benzylamine from a nitrile precursor. |

| Asymmetric Enamide Hydrogenation | Rhodium complex with (R)-SDP ligand | Enantioselective synthesis of chiral derivatives. |

| Asymmetric Imine Hydrogenation | Rhodium/bisphosphine-thiourea | Stereoselective production of chiral amine centers. |

| Csp³–H Arylation | Iridium complex with PhC(O)SH (HAT catalyst) | Late-stage functionalization to create diverse analogs. |

Exploration of Novel Biological Targets and Therapeutic Areas for Compound Application

A primary driver for the interest in this compound derivatives is their potential as anticoagulants through the inhibition of Factor XIa (FXIa) . FXIa is a key enzyme in the intrinsic pathway of blood coagulation, and its inhibition is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. borsodchem.cznih.gov Several studies have focused on the design and preclinical characterization of FXIa inhibitors, highlighting the importance of this target. borsodchem.cz

The development of small-molecule FXIa inhibitors is an active area of research, with compounds progressing into clinical trials. borsodchem.cznih.gov The this compound scaffold can serve as a key building block for novel FXIa inhibitors. Its structure can be tailored to fit into the active site or allosteric sites of the enzyme, providing a basis for potent and selective inhibition.

Beyond FXIa, the benzylamine scaffold is present in molecules targeting other biological systems. For instance, derivatives of benzylamine have been investigated as inhibitors of copper amine oxidases and carbonic anhydrases . nih.govnih.gov Future research could explore whether derivatives of this compound exhibit activity against these or other enzyme families, potentially opening up new therapeutic areas such as inflammation or cancer.

Integration into Fragment-Based Drug Discovery Libraries and High-Throughput Screening

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds. It involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. rsc.org The this compound core is an ideal candidate for inclusion in fragment libraries due to its relatively small size and desirable physicochemical properties. The benzylamine motif itself has been utilized as a binding pharmacophore in FBDD campaigns. rsc.org

Once a fragment hit is identified, its affinity can be improved through structure-guided growth into a more potent lead compound. The azetidine (B1206935) and benzylamine moieties of the core fragment provide clear vectors for chemical elaboration. The amenability of the benzylamine scaffold to various synthetic modifications makes it particularly suitable for the iterative process of fragment-to-lead optimization. rsc.org

High-Throughput Screening (HTS) is another cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific target. tsijournals.com Libraries containing derivatives of this compound can be assembled and screened against targets like FXIa to identify initial hits. researchgate.net The development of robust and automated HTS assays is essential for efficiently exploring the chemical space around this scaffold. tsijournals.com Both FBDD and HTS approaches are complementary and can be used in concert to identify and optimize novel drug candidates based on the this compound core.

| Drug Discovery Platform | Role of this compound | Key Advantages |

| Fragment-Based Drug Discovery (FBDD) | Core fragment for library inclusion. | Low molecular weight, clear growth vectors for optimization. |

| High-Throughput Screening (HTS) | Scaffold for creating diverse compound libraries. | Rapid identification of initial hits against specific targets. |

Development of Chemical Probes and Imaging Agents Based on the Compound Scaffold

Chemical probes are essential tools for studying the function of proteins and other biological targets in their native environment. A well-characterized inhibitor, such as a potent and selective derivative of this compound for FXIa, could be developed into a chemical probe. This would involve attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a position on the scaffold that does not interfere with its binding to the target.

Such probes could be used in a variety of applications, including:

Target engagement assays: to confirm that the compound binds to the intended target in cells or in vivo.

Pull-down experiments: to identify the binding partners of the target protein.

Imaging studies: to visualize the localization of the target protein within cells or tissues.

The development of high-quality chemical probes requires a deep understanding of the structure-activity relationship of the scaffold and careful validation to ensure target specificity. While specific examples for this compound are not yet prevalent in the literature, the principles of chemical probe development are well-established and could be applied to this promising scaffold.

Potential for Applications in Materials Science or Catalysis

While the primary focus for this compound is in the life sciences, the inherent chemical reactivity of the benzylamine moiety suggests potential applications in materials science and catalysis. Benzylamine and its derivatives are known to be used in the synthesis of polymers and as components in various industrial processes. borsodchem.czkci.go.kr

For example, benzylamines can be incorporated into polymers to modify their properties. Poly(vinyl benzyl (B1604629) amine) has been synthesized and shown to be a versatile intermediate for further functionalization. acs.org The azetidinocarbonyl group could introduce unique cross-linking capabilities or other desirable characteristics into a polymer backbone.

In the field of catalysis, benzylamine-metal complexes have been explored for their catalytic activity. The nitrogen and carbonyl groups of this compound could act as ligands, coordinating with metal centers to form catalysts for a variety of organic transformations. Further research would be needed to explore the specific catalytic potential of complexes derived from this particular compound.

Translational Research and Preclinical Development Prospects for this compound-Based Leads

For a promising lead compound based on the this compound scaffold, the path forward involves extensive translational and preclinical research. This phase of drug development aims to bridge the gap between basic discovery and human clinical trials.

Key activities in the preclinical development of a this compound-based FXIa inhibitor would include:

In vivo efficacy studies: Testing the compound in animal models of thrombosis to demonstrate its antithrombotic effects.

Pharmacokinetic (PK) and pharmacodynamic (PD) profiling: Determining how the drug is absorbed, distributed, metabolized, and excreted (ADME), and how its concentration in the body relates to its therapeutic effect.

Safety and toxicology studies: Assessing the potential for adverse effects in animal models to establish a safe dose range for human studies.

The successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies and initiating clinical trials in humans. The promising safety profile of FXIa inhibition suggests that a well-optimized this compound-based inhibitor could have a high probability of success in these later stages of drug development. borsodchem.cznih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.